6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.12494298 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Advances in Drug Discovery
Recent studies emphasize the importance of structure-based drug design in identifying inhibitors for enzymes like carbonic anhydrase, which play crucial roles in various physiological processes. Such methodologies could potentially apply to the exploration of "6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid" for therapeutic purposes, given its complex structure which may allow for selective enzyme inhibition (Supuran, 2017).
Synthetic Methodologies
The development and application of nitrile-stabilized carbanions in carbon-carbon bond formation, as reviewed in the context of organic synthesis, highlight the significance of such reactive intermediates in constructing complex organic molecules. This insight is relevant for understanding the synthetic potential and challenges of producing structurally complex acids like "this compound" and its derivatives (Arseniyadis, Kyler, Watt, 1984).
Environmental and Bioaccumulative Insights
The environmental persistence and bioaccumulation potential of perfluorinated compounds have been critically reviewed, offering insights into the environmental behavior and impacts of persistent organic pollutants. While "this compound" was not directly studied, understanding the bioaccumulation and environmental fate of chemically similar compounds provides a foundation for assessing the ecological risks associated with the use and disposal of such chemicals (Conder, Hoke, de Wolf, Russell, Buck, 2008).
Analytical and Material Science Applications
The use of TOAC, a spin label amino acid, in peptide studies underscores the utility of specific organic compounds in analyzing peptide structure and interactions. This suggests potential applications of "6-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carboxylic acid" in material science or biochemical research, especially where its unique structure could be advantageous for probing molecular dynamics or interactions (Schreier, Bozelli, Marín, Vieira, Nakaie, 2012).
Properties
IUPAC Name |
6-[[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-14-6-12-17(13-7-14)29(27,28)23-16-10-8-15(9-11-16)22-20(24)18-4-2-3-5-19(18)21(25)26/h2-3,6-13,18-19,23H,4-5H2,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGHLLPWDMAKED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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